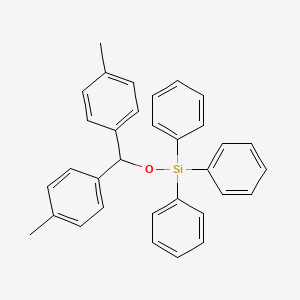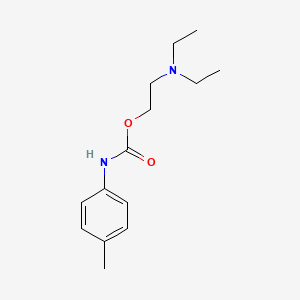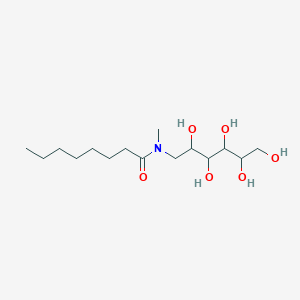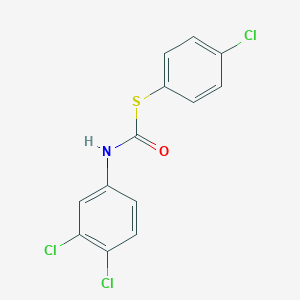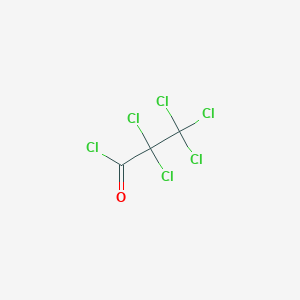
2,2,3,3,3-pentachloropropanoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,3-Pentachloropropanoyl Chloride is a chlorinated organic compound with the molecular formula C3HCl5O. It is known for its high reactivity due to the presence of multiple chlorine atoms and a reactive acyl chloride group. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,3,3,3-Pentachloropropanoyl Chloride can be synthesized through the chlorination of propanoyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the complete chlorination of the propanoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors where propanoyl chloride is continuously fed and reacted with chlorine gas. The process is monitored to maintain optimal reaction conditions, and the product is purified through distillation or other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,3-Pentachloropropanoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2,3,3,3-pentachloropropanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophiles: Hydroxyl groups, amines, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Iron(III) chloride is often used as a catalyst in the chlorination process.
Solvents: Organic solvents such as dichloromethane or chloroform are used to dissolve the reactants and facilitate the reactions.
Major Products
2,2,3,3,3-Pentachloropropanoic Acid: Formed through hydrolysis.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in the substitution reactions.
Aplicaciones Científicas De Investigación
2,2,3,3,3-Pentachloropropanoyl Chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the pentachloropropanoyl group into molecules.
Biology: Employed in the modification of biomolecules for studying their structure and function.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,3-Pentachloropropanoyl Chloride involves its high reactivity due to the presence of multiple chlorine atoms and the acyl chloride group. The compound can readily react with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,3-Pentachloropropanoic Acid: A hydrolysis product of 2,2,3,3,3-Pentachloropropanoyl Chloride.
2,2,3,3,3-Pentachloro-1-Propanol: Another chlorinated derivative with similar reactivity.
3-Chloropropionyl Chloride: A related compound with fewer chlorine atoms and different reactivity.
Uniqueness
This compound is unique due to its high chlorine content and the presence of an acyl chloride group, making it highly reactive and versatile in various chemical reactions. Its ability to undergo multiple types of reactions and form a wide range of products distinguishes it from other similar compounds.
Propiedades
Número CAS |
812-25-9 |
|---|---|
Fórmula molecular |
C3Cl6O |
Peso molecular |
264.7 g/mol |
Nombre IUPAC |
2,2,3,3,3-pentachloropropanoyl chloride |
InChI |
InChI=1S/C3Cl6O/c4-1(10)2(5,6)3(7,8)9 |
Clave InChI |
BCCCFAMZWBDOKK-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(Cl)(Cl)Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


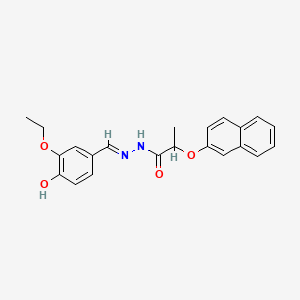
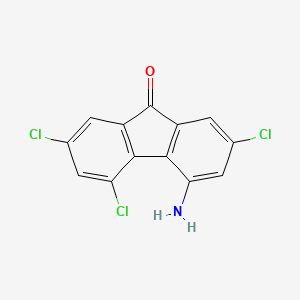
![8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B15074907.png)
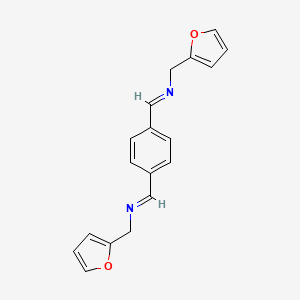
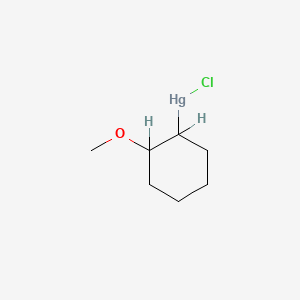
![6-Oxabicyclo[3.1.1]heptan-2-one](/img/structure/B15074918.png)
![N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B15074924.png)


